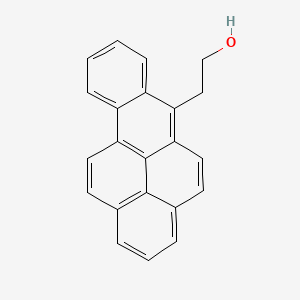
Benzo(a)pyrene-6-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-6-ethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and can be found in coal tar, tobacco smoke, and grilled foods . The addition of an ethanol group to benzo(a)pyrene results in this compound, which retains many of the parent compound’s properties but also exhibits unique characteristics due to the presence of the ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-ethanol typically involves the functionalization of benzo(a)pyrene. One common method is the reduction of benzo(a)pyrene to form a hydroxyl group at the 6-position, followed by the introduction of an ethanol group. This can be achieved through various chemical reactions, including:
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) to convert benzo(a)pyrene to its corresponding alcohol.
Substitution: Introducing the ethanol group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-6-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzo(a)pyrene-6-carboxylic acid, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Benzo(a)pyrene-6-ethanol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Industry: Used in the development of materials and products that require specific PAH derivatives
Mechanism of Action
The mechanism of action of benzo(a)pyrene-6-ethanol involves its interaction with cellular components. The compound can be metabolized to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer. The primary molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Benzo(a)pyrene-6-ethanol can be compared to other similar compounds, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different biological activity.
Cyclopentapyrenes, Dibenzopyrenes, Indenopyrenes, Naphthopyrenes: Related compounds with varying degrees of carcinogenicity and environmental impact
This compound is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological interactions.
Properties
CAS No. |
105708-69-8 |
|---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-benzo[b]pyren-6-ylethanol |
InChI |
InChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2 |
InChI Key |
UBBKCKHBOHFLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

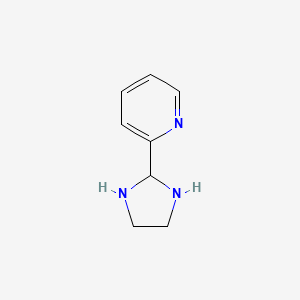
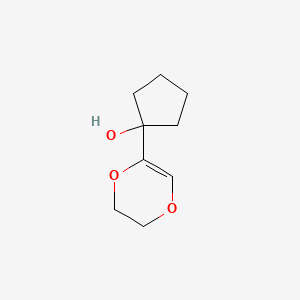

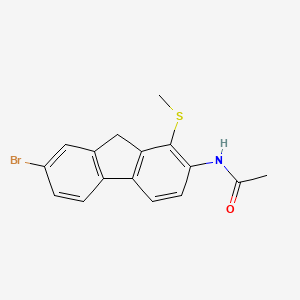
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
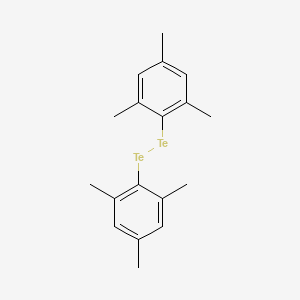
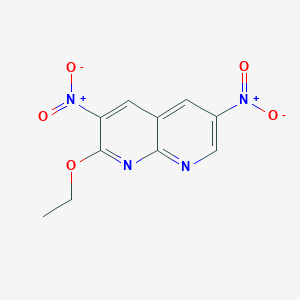
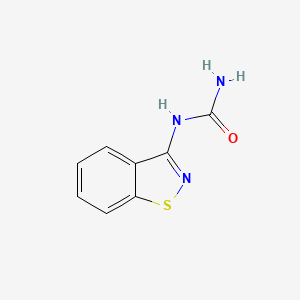

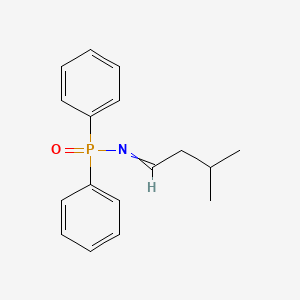
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
